DMT-Biotin-TEG
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Overview
Description
DMT-Biotin-TEG is a compound that combines the properties of dimethyltryptamine (DMT), biotin, and triethylene glycol (TEG). Dimethyltryptamine is a naturally occurring hallucinogenic compound, while biotin is a vitamin that is often used in biochemical assays due to its strong binding affinity to streptavidin. Triethylene glycol acts as a spacer, reducing steric hindrance and enhancing the functionality of the biotin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-Biotin-TEG typically involves the following steps:
Synthesis of Dimethyltryptamine: Dimethyltryptamine can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride.
Attachment of Biotin: Biotin is attached to the dimethyltryptamine molecule using a coupling agent such as N-hydroxysuccinimide (NHS) ester.
Incorporation of Triethylene Glycol: Triethylene glycol is introduced as a spacer to minimize steric hindrance. This is achieved by reacting the biotinylated dimethyltryptamine with triethylene glycol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
DMT-Biotin-TEG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
DMT-Biotin-TEG has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical assays to study reaction mechanisms and kinetics.
Biology: Employed in biotin-streptavidin binding assays for detecting and quantifying biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating mental health conditions such as depression and anxiety.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of DMT-Biotin-TEG involves several molecular targets and pathways:
Dimethyltryptamine: Acts on serotonergic receptors, particularly the 5-HT2A receptor, leading to altered states of consciousness and neuroplasticity.
Biotin: Binds strongly to streptavidin, facilitating the capture and detection of biotinylated molecules.
Triethylene Glycol: Serves as a spacer, reducing steric hindrance and enhancing the binding efficiency of biotin.
Comparison with Similar Compounds
Similar Compounds
Biotin-TEG: Similar in structure but lacks the dimethyltryptamine moiety.
Desthiobiotin-TEG: A biotin analog with reversible binding to streptavidin.
Biotin-dT: Biotin-modified thymidine residues used for internal labeling of oligonucleotides.
Uniqueness
DMT-Biotin-TEG is unique due to its combination of hallucinogenic, biochemical, and spacer properties. This makes it a versatile tool in various scientific research applications, particularly in studies involving neuroplasticity and biotin-streptavidin interactions.
Properties
CAS No. |
1093231-05-0 |
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Molecular Formula |
C37H47N3O7S |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C37H47N3O7S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)40-32-26-48-33(35(32)39-36(40)43)10-6-7-11-34(42)38-20-22-46-24-25-47-23-21-41/h3-5,8-9,12-19,32-33,35,41H,6-7,10-11,20-26H2,1-2H3,(H,38,42)(H,39,43)/t32-,33-,35-/m0/s1 |
InChI Key |
JUTQRSCXHWSFJW-BVPJJHLOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCO |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
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